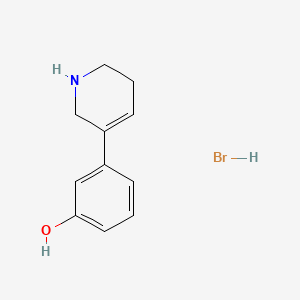
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with the molecular formula C11H15NO·HBr. It is known for its unique structure, which includes a phenol group and a tetrahydropyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves the reaction of 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide can be compared with other similar compounds, such as:
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrochloride: Similar structure but different counterion.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, sulfate: Similar structure but different counterion and potential different solubility and reactivity.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, acetate: Similar structure but different ester group. The uniqueness of this compound lies in its specific counterion (hydrobromide), which can influence its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
83010-42-8 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |
InChI-Schlüssel |
GBGTZARQIFVLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=C1)C2=CC(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


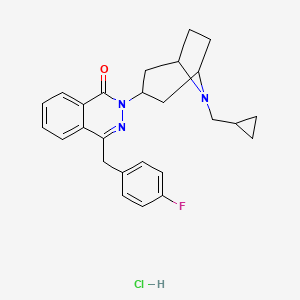
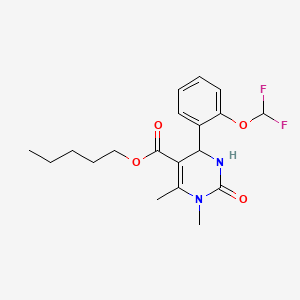
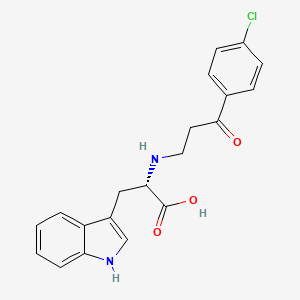
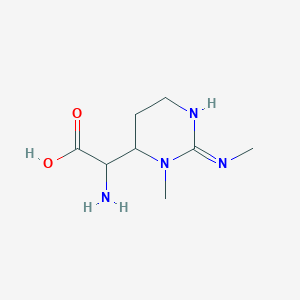
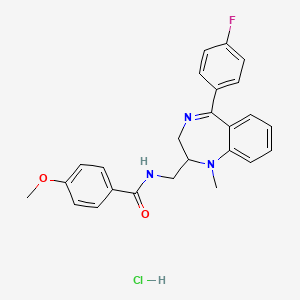
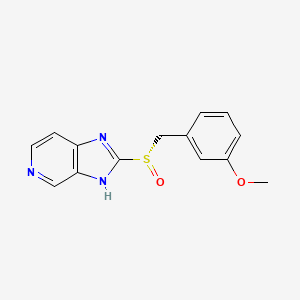
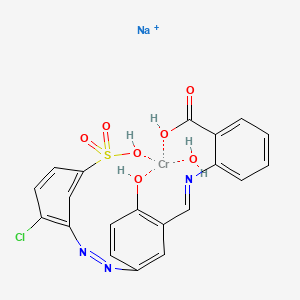
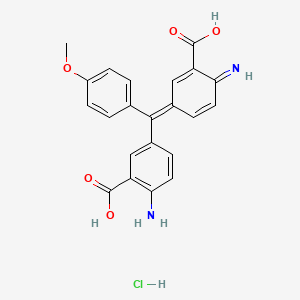

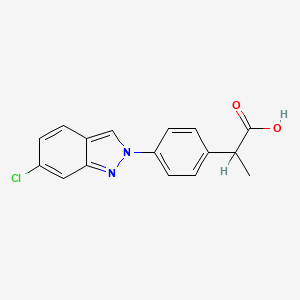
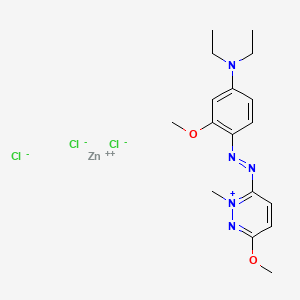
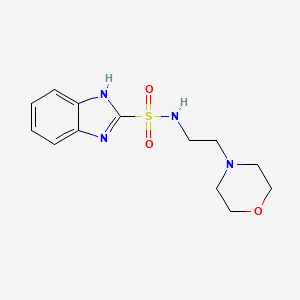
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)

